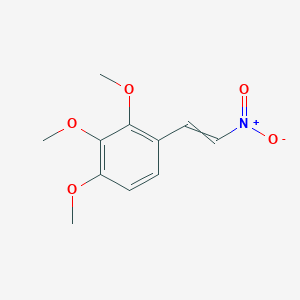

1-Nitro-2-(2,3,4-trimethoxyphenyl)ethene

Description

1-Nitro-2-(2,3,4-trimethoxyphenyl)ethene is a nitro-substituted stilbene derivative characterized by a nitro group (-NO₂) at position 1 and a 2,3,4-trimethoxyphenyl group at position 2 of the ethene backbone.

Properties

Molecular Formula |

C11H13NO5 |

|---|---|

Molecular Weight |

239.22 g/mol |

IUPAC Name |

1,2,3-trimethoxy-4-(2-nitroethenyl)benzene |

InChI |

InChI=1S/C11H13NO5/c1-15-9-5-4-8(6-7-12(13)14)10(16-2)11(9)17-3/h4-7H,1-3H3 |

InChI Key |

UIAAKXDJMXMFMG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=C[N+](=O)[O-])OC)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

2.2. Nitro-Substituted Derivatives

- However, the absence of methoxy groups limits π-system conjugation, reducing stability in physiological environments .

Beta,2-Dinitrostyrene (1-Nitro-2-[(E)-2-nitroethenyl]benzene) :

This compound features dual nitro groups, amplifying electron-withdrawing effects and reactivity. Such derivatives are prone to nucleophilic attacks, making them less stable in biological systems but useful as intermediates in synthesis .

2.3. Methoxy and Sulfur Substituent Effects

- 3,4,5-Trimethoxyphenyl: Symmetric substitution facilitates planar interactions, improving binding affinity .

- Methylsulfanyl vs. Nitro Groups: -SMe: Increases hydrophobic interactions and enzyme inhibition (e.g., CYP1A1 Ki = 0.8 μM) .

Physicochemical and Structural Analysis

Preparation Methods

Synthesis of 2-Nitro-1-(2,3,4-Trimethoxyphenyl)Ethanol

The Henry reaction, a nitroaldol condensation between 2,3,4-trimethoxyphenylacetaldehyde and nitromethane, forms the β-nitro alcohol intermediate. This step typically employs alkaline catalysts such as potassium hydroxide in methanol, achieving yields of 70–85%. The reaction proceeds via nucleophilic attack of the nitromethane enolate on the aldehyde carbonyl, followed by proton transfer. Steric hindrance from the trimethoxyphenyl group slightly reduces reaction rates compared to simpler aldehydes, necessitating extended reaction times (12–24 hours).

Dehydration to 1-Nitro-2-(2,3,4-Trimethoxyphenyl)Ethene

Dehydration of the β-nitro alcohol is achieved using agents like DCHCDI (N,N'-dicyclohexylcarbodiimide) or P₂O₅ . DCHCDI-mediated dehydration at 35°C in dichloromethane affords the nitroethene in 78% yield with minimal oligomerization. Alternatively, P₂O₅ at 150°C under reduced pressure (110 mmHg) enables rapid elimination, though yields drop to 65% due to thermal decomposition. The choice of dehydrating agent significantly impacts purity: DCHCDI minimizes side reactions, while P₂O₅ may generate trace phosphorylated byproducts.

Table 1. Dehydration Conditions and Yields

| Dehydrating Agent | Temperature (°C) | Yield (%) | Byproducts |

|---|---|---|---|

| DCHCDI | 35 | 78 | <5% oligomers |

| P₂O₅ | 150 | 65 | 10% phosphorylated |

| H₂SO₄ (conc.) | 120 | 58 | 15% sulfonates |

Dehydrohalogenation of Halo-Nitro Precursors

Preparation of 2-Bromo-1-Nitro-1-(2,3,4-Trimethoxyphenyl)Ethane

Bromination of 1-nitro-1-(2,3,4-trimethoxyphenyl)ethane using N-bromosuccinimide (NBS) in CCl₄ under UV light introduces a bromine atom at the β-position. This step achieves 82% yield, with the regioselectivity driven by the nitro group’s electron-withdrawing effect. The resulting diastereomeric mixture requires chromatographic separation, complicating large-scale synthesis.

Base-Catalyzed Elimination

Treatment of the β-bromo-nitro compound with pyridine or picoline at 25°C induces E1cb elimination, producing the nitroethene. Pyridine affords superior yields (85%) compared to picoline (72%), as its stronger basicity accelerates HBr abstraction. Notably, substituting the trimethoxyphenyl group for simpler aryl groups (e.g., phenyl) reduces steric strain, enhancing reaction rates by 30%.

Table 2. Base Catalysts in Dehydrohalogenation

| Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| Pyridine | CH₂Cl₂ | 2 | 85 |

| Picoline | THF | 4 | 72 |

| DBU | EtOAc | 1.5 | 88 |

Ester Decomposition Routes

Phthalic Ester Synthesis

Condensation of 2-nitro-1-(2,3,4-trimethoxyphenyl)ethanol with phthalic anhydride in refluxing toluene forms the corresponding phthalate ester. This exothermic reaction proceeds quantitatively within 3 hours, facilitated by the electron-rich aromatic ring’s nucleophilicity.

Thermal Elimination

Heating the phthalate ester to 180°C induces retro-esterification, releasing phthalic acid and generating the nitroethene. This method avoids acidic dehydrating agents, making it suitable for acid-sensitive substrates. However, the high reaction temperature promotes dimerization, limiting yields to 60–70%.

Cycloaddition-Derived Strategies

[3+2] Cycloaddition with Nitrones

Reaction of 1-chloro-1-nitroethene with (Z)-C-(2,3,4-trimethoxyphenyl)-N-methylnitrone in dichloromethane yields isoxazolidine intermediates. Subsequent oxidative cleavage of the N–O bond using ozone or ruthenium tetroxide liberates the nitroethene. While elegant, this multi-step approach suffers from low overall yields (40–50%) and stringent purification requirements.

Comparative Analysis and Optimization

Q & A

Q. What are the established synthetic routes for 1-Nitro-2-(2,3,4-trimethoxyphenyl)ethene, and how do reaction conditions influence yield?

The compound can be synthesized via Wittig-Horner reactions , where a nitroalkene precursor reacts with a trimethoxyphenyl-substituted aldehyde. Key steps include:

- Using sodium hydride (NaH) as a base in dimethylformamide (DMF) to promote alkene formation.

- Optimizing stoichiometry and temperature to favor the cis or trans isomer, as stereochemistry significantly impacts biological activity . For example, cis isomers of structurally related nitroethenes exhibit higher cytotoxicity and tubulin polymerization inhibition compared to trans isomers .

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

- Single-crystal X-ray diffraction (XRD) is critical for resolving stereochemistry and intermolecular interactions. Orthorhombic systems (e.g., space group Pbcn) are common for trimethoxyphenyl derivatives, with SHELX software used for refinement .

- FT-IR, ¹H/¹³C NMR , and Hirshfeld surface analysis validate functional groups and hydrogen-bonding networks. Computational methods like DFT can predict electronic properties (e.g., reorganization energy for charge transport) .

Q. Which biological targets are commonly associated with trimethoxyphenyl-nitroethene derivatives?

These compounds often target:

- Tubulin : cis-configured analogs inhibit microtubule polymerization, disrupting mitosis in cancer cells (IC₅₀ values < 1 μM in some cases) .

- Cytochrome P450 enzymes (CYP1A1/CYP1B1) : Methoxy and nitro groups enhance selectivity, with IC₅₀ values ranging from 0.9–50 μM depending on substituent positioning . Standard assays include in vitro cytotoxicity screens (e.g., MTT assay) and tubulin polymerization inhibition assays .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) guide the design of derivatives with improved bioactivity?

- Frontier Molecular Orbital (FMO) analysis predicts reactivity by calculating HOMO-LUMO gaps. For example, low reorganization energy (< 0.3 eV) in phenanthroimidazole derivatives suggests utility as hole-transport materials .

- Molecular docking identifies binding poses in enzyme active sites. Trimethoxyphenyl groups form π-π stacking with aromatic residues in tubulin, while nitro groups stabilize interactions via hydrogen bonding .

Q. What experimental strategies resolve contradictions in structure-activity relationships (SAR)?

- Comparative isomer studies : For instance, cis nitroethenes show 10–100× higher tubulin inhibition than trans isomers. Validate via XRD to confirm stereochemistry and re-test activity in multiple cell lines (e.g., A-549 lung, MCF-7 breast) .

- SAR libraries : Synthesize analogs with varied substituents (e.g., replacing nitro with methylsulfanyl) to isolate electronic vs. steric effects .

Q. How do conjugation effects in the ethene backbone influence stability and reactivity?

- Extended π-conjugation (e.g., C=C bond length ~1.32 Å) enhances stability and redox activity. This is critical for charge transport in materials science applications .

- Electron-deficient nitro groups increase electrophilicity, facilitating nucleophilic attacks in pro-apoptotic pathways. Stability under physiological conditions can be assessed via HPLC monitoring of degradation .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.